N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Thioether Formation: The quinazoline derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides, ethers, and thioethers.
Scientific Research Applications
N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of tyrosine kinases.
Biology: The compound is used in biological assays to study cell signaling pathways and enzyme inhibition.
Medicine: Potential therapeutic applications include the treatment of cancer, inflammatory diseases, and microbial infections.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide involves the inhibition of specific enzymes and signaling pathways:
Molecular Targets: The compound targets tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for cancer treatment.
Erlotinib: Similar to gefitinib, it is used to treat non-small cell lung cancer and pancreatic cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Uniqueness
N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the hydroxyethyl and thioether groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-6-5-13-10(17)7-19-12-14-9-4-2-1-3-8(9)11(18)15-12/h1-4,16H,5-7H2,(H,13,17)(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNFHOIVCWHYIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.